molecular formula C8H16N2O2 B13955107 N-Butyl-N-(3-oxobutyl)nitrosamine CAS No. 61734-89-2

N-Butyl-N-(3-oxobutyl)nitrosamine

Cat. No.: B13955107
CAS No.: 61734-89-2
M. Wt: 172.22 g/mol
InChI Key: YZNDPHYLLZSGTF-UHFFFAOYSA-N
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Description

N-Butyl-N-(3-oxobutyl)nitrosamine is a chemical compound with the molecular formula C8H16N2O2. It belongs to the class of nitrosamines, which are known for their potential carcinogenic properties. This compound is of significant interest in scientific research due to its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Butyl-N-(3-oxobutyl)nitrosamine typically involves the nitrosation of secondary amines. One common method is the reaction of butylamine with nitrosating agents such as sodium nitrite in the presence of an acid. The reaction conditions often include maintaining a low temperature to control the reaction rate and prevent the formation of unwanted by-products .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in achieving consistent quality and efficiency in production .

Chemical Reactions Analysis

Types of Reactions

N-Butyl-N-(3-oxobutyl)nitrosamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include nitroso derivatives, amines, and substituted compounds with different functional groups. The specific products depend on the reaction conditions and the reagents used .

Scientific Research Applications

N-Butyl-N-(3-oxobutyl)nitrosamine has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying nitrosamine chemistry.

    Biology: The compound is used in studies related to its carcinogenic properties and its effects on biological systems.

    Medicine: Research on this compound contributes to understanding the mechanisms of cancer development and potential therapeutic interventions.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-Butyl-N-(3-oxobutyl)nitrosamine involves its metabolic activation to reactive intermediates that can interact with cellular macromolecules such as DNA. This interaction can lead to mutations and the initiation of carcinogenesis. The compound primarily targets the bladder urothelium, where it induces genetic mutations and promotes tumor formation .

Comparison with Similar Compounds

Similar Compounds

    N-Butyl-N-(4-hydroxybutyl)nitrosamine: This compound is closely related and is also used in bladder cancer research.

    N-Nitrosodimethylamine: Another nitrosamine with similar carcinogenic properties.

    N-Nitrosodiethylamine: Known for its use in liver cancer research .

Uniqueness

N-Butyl-N-(3-oxobutyl)nitrosamine is unique due to its specific structure and the particular type of cancer it induces, making it a valuable tool in bladder cancer research. Its ability to closely mimic human bladder cancer in animal models sets it apart from other nitrosamines .

Properties

CAS No.

61734-89-2

Molecular Formula

C8H16N2O2

Molecular Weight

172.22 g/mol

IUPAC Name

N-butyl-N-(3-oxobutyl)nitrous amide

InChI

InChI=1S/C8H16N2O2/c1-3-4-6-10(9-12)7-5-8(2)11/h3-7H2,1-2H3

InChI Key

YZNDPHYLLZSGTF-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCC(=O)C)N=O

Origin of Product

United States

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